molecular formula C4H6N2O B1339060 1-Methyl-1H-pyrazol-3(2H)-one CAS No. 52867-35-3

1-Methyl-1H-pyrazol-3(2H)-one

Cat. No.: B1339060
CAS No.: 52867-35-3
M. Wt: 98.1 g/mol
InChI Key: WIISOYLZJJYTHT-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrazol-3(2H)-one is a heterocyclic organic compound with the molecular formula C4H6N2O It is a derivative of pyrazole, characterized by a methyl group at the 1-position and a keto group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-1H-pyrazol-3(2H)-one can be synthesized through several methods. One common approach involves the reaction of hydrazine with 1,3-diketones, followed by cyclization and subsequent methylation. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, alcohol derivatives, and other functionalized pyrazole compounds .

Mechanism of Action

The mechanism of action of 1-Methyl-1H-pyrazol-3(2H)-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways. Its effects are mediated through binding to active sites on target proteins, altering their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-1H-pyrazol-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and in research exploring its biological activities .

Properties

IUPAC Name

2-methyl-1H-pyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c1-6-3-2-4(7)5-6/h2-3H,1H3,(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIISOYLZJJYTHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90465321
Record name 1-Methyl-1H-pyrazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52867-35-3
Record name 1-Methyl-1H-pyrazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-pyrazol-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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